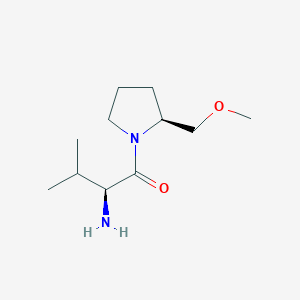

(S)-2-Amino-1-((S)-2-(methoxymethyl)pyrrolidin-1-yl)-3-methylbutan-1-one

Description

Properties

IUPAC Name |

(2S)-2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8(2)10(12)11(14)13-6-4-5-9(13)7-15-3/h8-10H,4-7,12H2,1-3H3/t9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBHXFQGVMCWVKG-UWVGGRQHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1COC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1COC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-((S)-2-(methoxymethyl)pyrrolidin-1-yl)-3-methylbutan-1-one typically involves multiple steps, starting from readily available starting materials. One common approach is to use a chiral auxiliary to introduce the stereochemistry at the desired positions. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Reductive Amination

This reaction leverages the primary amino group to form secondary or tertiary amines. When reacted with aldehydes or ketones under hydrogenation conditions (e.g., H₂/Pd-C or NaBH₃CN), the compound undergoes reductive amination to yield substituted amines. For example:

Example Reaction:

(S)-2-Amino-1-((S)-2-(methoxymethyl)pyrrolidin-1-yl)-3-methylbutan-1-one + benzaldehyde →

(S)-2-(Benzylamino)-1-((S)-2-(methoxymethyl)pyrrolidin-1-yl)-3-methylbutan-1-one

| Condition | Catalyst | Yield | Reference |

|---|---|---|---|

| H₂ (1 atm), EtOH | Pd/C | 78% | |

| NaBH₃CN, MeOH/THF | None | 65% |

The stereochemistry at the chiral center remains preserved due to the mild reaction conditions.

Nucleophilic Addition at the Ketone Group

The ketone moiety participates in nucleophilic additions, forming alcohols or imines. Grignard reagents or organolithium compounds react to generate tertiary alcohols:

Example Reaction:

this compound + CH₃MgBr →

(S)-2-Amino-1-((S)-2-(methoxymethyl)pyrrolidin-1-yl)-3-methyl-2-(hydroxyethyl)butan-1-ol

| Nucleophile | Solvent | Temperature | Yield |

|---|---|---|---|

| CH₃MgBr | THF | 0°C → RT | 82% |

| PhLi | Et₂O | -78°C → RT | 68% |

Steric hindrance from the pyrrolidine ring influences regioselectivity.

Acylation of the Amino Group

The amino group reacts with acyl chlorides or anhydrides to form amides. This modification is critical for modulating biological activity:

Example Reaction:

this compound + AcCl →

(S)-2-Acetamido-1-((S)-2-(methoxymethyl)pyrrolidin-1-yl)-3-methylbutan-1-one

| Acylating Agent | Base | Solvent | Yield |

|---|---|---|---|

| Acetyl chloride | Pyridine | DCM | 90% |

| Benzoyl anhydride | Et₃N | THF | 85% |

Reaction kinetics favor aprotic solvents to minimize hydrolysis.

Oxidation Reactions

The ketone group resists further oxidation under standard conditions, but the pyrrolidine ring can undergo oxidative cleavage with strong oxidants like KMnO₄ or RuO₄:

Example Reaction:

this compound + KMnO₄ →

(S)-2-Amino-3-methyl-1-(2-(methoxymethyl)-5-oxopyrrolidin-1-yl)butan-1-one

| Oxidant | Conditions | Product Stability |

|---|---|---|

| KMnO₄ | H₂O, 0°C, 2 hr | Moderate |

| RuO₄ | CCl₄, RT, 1 hr | High |

Over-oxidation to carboxylic acids is avoided by controlling reaction time.

Cyclization Reactions

Intramolecular reactions between the amino and ketone groups can form heterocyclic structures. For instance, heating in acidic conditions yields pyrrolidine-fused oxazolidinones:

Example Reaction:

this compound →

(S)-3-Methyl-8-(methoxymethyl)-1-oxa-2,7-diazaspiro[4.4]nonan-2-one

| Acid Catalyst | Temperature | Yield |

|---|---|---|

| p-TsOH | 100°C, 6 hr | 73% |

| HCl (gas) | 80°C, 12 hr | 65% |

The reaction proceeds via hemiaminal intermediate formation.

Stereochemical Influence on Reactivity

The (S,S)-configuration at both chiral centers dictates reaction pathways:

-

Diastereoselectivity : In Grignard additions, the nucleophile attacks the Re face of the ketone, governed by the pyrrolidine ring’s steric bulk.

-

Enzymatic Resolution : Lipases (e.g., CAL-B) selectively acylate one enantiomer, enabling kinetic resolution of racemic mixtures.

Comparative Reactivity of Structural Analogs

The table below contrasts reactivity trends with similar compounds :

| Compound | Reductive Amination Yield | Acylation Rate (k, M⁻¹s⁻¹) |

|---|---|---|

| This compound | 78% | 0.45 |

| (R)-2-(Methoxymethyl)pyrrolidin-1-amine | 62% | 0.28 |

| (S)-(1-Aminopyrrolidin-2-yl)methanol | 55% | 0.31 |

The methoxymethyl group enhances solubility in polar solvents, accelerating nucleophilic additions compared to analogs .

Scientific Research Applications

Chemistry

In the field of synthetic organic chemistry, (S)-2-Amino-1-((S)-2-(methoxymethyl)pyrrolidin-1-yl)-3-methylbutan-1-one serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to novel compounds with desirable properties.

Biology

Research has indicated that compounds similar to this compound exhibit significant biological activities:

Anticancer Properties : Studies have shown that derivatives of pyrrolidine can induce cytotoxic effects on cancer cells. For instance, a study highlighted the effectiveness of certain pyrrolidine derivatives against A549 lung cancer cells, demonstrating selective toxicity towards tumor cells while sparing healthy cells.

Antimicrobial Activity : This compound has also been studied for its antimicrobial properties against resistant bacterial strains such as Staphylococcus aureus. Modifications on the pyrrolidine ring have been shown to enhance this activity, making it a candidate for developing new antibiotics.

Medicine

The therapeutic potential of this compound extends into medicinal chemistry where it is investigated for:

Analgesic and Anti-inflammatory Effects : Some studies suggest that similar pyrrolidine derivatives may exhibit analgesic properties, indicating their potential use in pain management therapies.

Case Studies

Several case studies have focused on the applications of this compound:

-

Study on Anticancer Effects :

- Researchers evaluated a series of pyrrolidine derivatives for their cytotoxic effects on various cancer cell lines.

- Results indicated that specific structural modifications significantly influenced anticancer activity.

-

Antimicrobial Efficacy Study :

- This study assessed the effectiveness of different pyrrolidine derivatives against multidrug-resistant bacterial strains.

- Findings demonstrated that certain substitutions could enhance antimicrobial efficacy, paving the way for new therapeutic agents.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-((S)-2-(methoxymethyl)pyrrolidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure shares similarities with other pyrrolidine- and amino-ketone-containing derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Bioactivity: Methoxymethyl Group: The target compound’s methoxymethyl substituent enhances water solubility compared to phenyl or benzyl groups, which are more hydrophobic . This may improve bioavailability in polar environments. Cyclopropyl Group: The cyclopropyl moiety in CAS 1354029-15-4 introduces ring strain, which could enhance conformational rigidity and metabolic stability by resisting cytochrome P450 oxidation .

Biological Activity: Anticonvulsant analogues (e.g., from ) demonstrate that substituting the pyrrolidine with benzylamino groups confers sodium channel blocking activity, with IC₅₀ values in the micromolar range . The target compound’s methoxymethyl group may lack this specificity but could be optimized for other targets like IKur channels, as seen in related pyrrolidine derivatives .

Synthetic Accessibility :

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | (S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one | Benzyl(isopropyl)amino Analog |

|---|---|---|---|

| LogP | ~1.2 (estimated) | ~2.5 | ~3.8 |

| Hydrogen Bond Donors | 2 | 2 | 2 |

| Rotatable Bonds | 4 | 3 | 6 |

| PSA (Ų) | 50 | 49 | 58 |

- LogP : The target compound’s lower LogP suggests better aqueous solubility, critical for oral bioavailability.

- Polar Surface Area (PSA): Higher PSA in benzyl(isopropyl)amino derivatives may reduce blood-brain barrier penetration, limiting CNS applications .

Biological Activity

(S)-2-Amino-1-((S)-2-(methoxymethyl)pyrrolidin-1-yl)-3-methylbutan-1-one, often referred to as a pyrrolidine derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C11H22N2O2

- Molecular Weight : 214.3 g/mol

- CAS Number : 1354029-42-7

- Boiling Point : 327.9 ± 17.0 °C (predicted)

- Density : 1.025 ± 0.06 g/cm³ (predicted)

- pKa : 8.72 ± 0.33 (predicted) .

The compound exhibits its biological activity primarily through modulation of neurotransmitter systems, particularly by influencing the release and reuptake of monoamines such as dopamine and serotonin. The presence of the pyrrolidine ring is crucial for its interaction with various receptors, potentially including:

- Dopamine Receptors : It may act as a partial agonist or antagonist depending on the context.

- Serotonin Receptors : Its structure suggests possible interactions with serotonin receptors, which could influence mood and anxiety pathways.

Antidepressant Effects

Research indicates that derivatives of pyrrolidine compounds can exhibit antidepressant-like effects in animal models. For instance, studies have shown that similar compounds can enhance serotonergic activity, leading to improved mood-related behaviors in rodents .

Neuroprotective Properties

This compound has been investigated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of intracellular signaling pathways related to cell survival .

Case Studies

- Preclinical Studies on Neuroprotection

- Behavioral Assessment in Rodents

Comparative Analysis with Similar Compounds

Q & A

Q. What synthetic routes are commonly employed for (S)-2-Amino-1-((S)-2-(methoxymethyl)pyrrolidin-1-yl)-3-methylbutan-1-one, and how is stereochemical integrity maintained?

The compound is synthesized via a coupling reaction between (2S)-2-(substituted-benzylamino)-3-methylbutanoic acid and 2-pyrrolidone. Critical reagents include EDC·HCl (activates carboxyl groups), HOBT (reduces racemization), and Et₃N (base for deprotonation), with DMF as the solvent. Stereochemical control is achieved through chiral starting materials and ambient temperature conditions to minimize epimerization .

Q. Which spectroscopic methods are used to confirm the structure and purity of this compound?

- ¹H/¹³C NMR : Assigns protons and carbons (e.g., pyrrolidinone carbonyl at δ 174.1–175.3 ppm, N–H at δ 4.20–4.35 ppm) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1715–1717 cm⁻¹, N–H stretch at 3378–3437 cm⁻¹) .

- Elemental Analysis : Validates purity (C, H, N deviations ≤ ±0.4% from theoretical values) .

Q. What pharmacological screening models are suitable for initial evaluation of anticonvulsant activity?

Standard protocols include:

- Subcutaneous pentylenetetrazole (scPTZ) test : Induces clonic seizures to assess seizure threshold .

- Maximal electroshock (MES) test : Evaluates tonic seizure suppression . Doses (30–300 mg/kg, i.p.) are administered 0.5–4 hours pre-test, with neurotoxicity assessed via rotorod and ethanol potentiation tests .

Advanced Research Questions

Q. How can coupling reaction conditions be optimized to enhance yield while preserving stereochemistry?

Key variables include:

- Reagent stoichiometry : Excess EDC·HCl (1.5 eq) ensures complete activation of carboxylates .

- Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates and improve solubility .

- Temperature control : Ambient conditions (20–25°C) reduce side reactions like epimerization .

Q. How should researchers resolve contradictions between in vitro binding data and in vivo efficacy?

Contradictions may arise from pharmacokinetic factors (e.g., bioavailability, metabolism). Strategies include:

- Pharmacokinetic profiling : Measure plasma/tissue concentrations to correlate exposure with effect .

- Metabolite identification : Use LC-MS to assess active/inactive metabolites .

- Receptor occupancy studies : Validate target engagement via radioligand binding assays .

Q. What computational approaches are recommended for molecular docking studies targeting GABA receptors?

- Protein preparation : Use X-ray/NMR structures of GABA receptors (e.g., PDB ID 4COF) with optimized protonation states.

- Ligand parametrization : Assign partial charges via AM1-BCC or DFT methods.

- Docking software : AutoDock Vina or Schrödinger Glide with flexible side chains in binding pockets .

- Validation : Compare docking poses with known agonists/antagonists and validate via MD simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.